molecular formula C10H12N2O B8246671 (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246671
M. Wt: 176.21 g/mol
InChI Key: RNLOSIZXSPNAGD-QMMMGPOBSA-N
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Description

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a heterocyclic compound that features both an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an α-bromoketone in the presence of a base can yield the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined pyridine and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4S)-4-methyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLOSIZXSPNAGD-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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